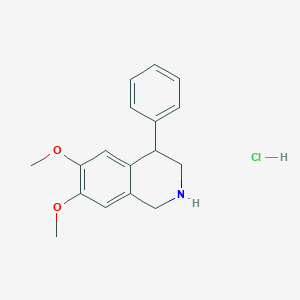

6,7-Dimethoxy-4-phenyl 1,2,3,4-tetrahydroisoquinoline hydrocholoride

Description

6,7-Dimethoxy-4-phenyl-1,2,3,4-tetrahydroisoquinoline hydrochloride is a synthetic tetrahydroisoquinoline derivative characterized by a 6,7-dimethoxy substitution on the isoquinoline core and a phenyl group at the 4-position. Its molecular formula is C₁₇H₁₈NO₂·HCl, with a molecular weight of 313.8 g/mol (calculated from related compounds in ). The compound’s structure combines lipophilic aromatic moieties (dimethoxy and phenyl groups) with a basic tertiary amine, making it suitable for interactions with biological targets such as receptors or enzymes.

Properties

IUPAC Name |

6,7-dimethoxy-4-phenyl-1,2,3,4-tetrahydroisoquinoline;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19NO2.ClH/c1-19-16-8-13-10-18-11-15(12-6-4-3-5-7-12)14(13)9-17(16)20-2;/h3-9,15,18H,10-11H2,1-2H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNYXKIFRSJJSJE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(CNCC2=C1)C3=CC=CC=C3)OC.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40646441 | |

| Record name | 6,7-Dimethoxy-4-phenyl-1,2,3,4-tetrahydroisoquinoline--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40646441 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

305.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

78238-94-5 | |

| Record name | 6,7-Dimethoxy-4-phenyl-1,2,3,4-tetrahydroisoquinoline--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40646441 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

6,7-Dimethoxy-4-phenyl-1,2,3,4-tetrahydroisoquinoline hydrochloride (DMTQ) is a compound belonging to the tetrahydroisoquinoline (THIQ) class, which has garnered attention for its diverse biological activities. This article explores the pharmacological properties, mechanisms of action, and potential therapeutic applications of DMTQ based on recent research findings.

- IUPAC Name : (1R)-6,7-dimethoxy-4-phenyl-1,2,3,4-tetrahydroisoquinolin-2-ium

- Molecular Formula : C17H20NO2

- Molecular Weight : 270.35 g/mol

- Appearance : White crystalline solid

1. Central Nervous System Effects

DMTQ has been studied for its neuroprotective effects. Research indicates that THIQ derivatives can exhibit significant neuroprotective properties against various neurodegenerative conditions. For instance:

- Neuroprotection in Parkinson's Disease : DMTQ acts as a catechol-O-methyltransferase inhibitor (COMTI), which may help in managing symptoms of Parkinson's disease by increasing the availability of dopamine .

2. Antimicrobial Properties

Studies have demonstrated that DMTQ and related THIQ compounds possess antimicrobial activity:

- Inhibition of Bacterial Growth : DMTQ has shown effectiveness against a range of bacterial strains, including those resistant to conventional antibiotics. This property is attributed to its ability to inhibit key bacterial enzymes .

3. Anti-inflammatory and Analgesic Effects

DMTQ exhibits anti-inflammatory properties which can be beneficial in treating inflammatory diseases:

- Mechanism of Action : It appears to modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and mediators .

4. Antitumor Activity

Recent studies have indicated that DMTQ may have potential as an anticancer agent:

- Inhibition of Tumor Cell Proliferation : In vitro studies revealed that DMTQ can inhibit the proliferation of various cancer cell lines by inducing apoptosis and cell cycle arrest .

Case Studies and Research Findings

The biological activities of DMTQ can be attributed to several mechanisms:

- Enzyme Inhibition : As a COMT inhibitor, DMTQ increases dopamine levels in the brain, which is crucial for motor control.

- Antioxidant Activity : It may reduce oxidative stress by scavenging free radicals and enhancing antioxidant enzyme activity.

- Modulation of Signaling Pathways : DMTQ influences various signaling pathways involved in inflammation and apoptosis.

Chemical Reactions Analysis

Pictet–Spengler Condensation

The Pictet–Spengler reaction is a foundational method for THIQ synthesis. It involves acylation of 2-(3,4-dimethoxyphenyl)ethylamine with chloroacetyl chloride, followed by cyclization under acidic conditions (e.g., HCl) to form the tetrahydroisoquinoline core. Microwave-assisted techniques enhance yields by optimizing reaction times and temperatures.

Petasis/Pomeranz–Fritsch–Bobbitt Cyclization

A chiral oxazinone intermediate derived from (R)-phenylglycinol is central to this method. The Petasis reaction combines aminoacetaldehyde acetal, glyoxylic acid, and boronic acid to form a rigid oxazinone, which undergoes Pomeranz–Fritsch–Bobbitt cyclization to yield THIQ. Key reagents include 2-bromo-1,1-diethoxyethane and K2CO3 in DMF, with yields up to 67% for critical steps .

Bischler–Nepieralski Reaction

This method involves catalytic hydrogenation of zanthoxylamide protoalkaloids, followed by cyclization using BF3·OEt2. The synthesis of THIQ analogs via this route highlights its versatility for structurally diverse isoquinoline derivatives .

Reaction Mechanisms

| Reaction Type | Key Steps | Catalysts/Conditions | Yield |

|---|---|---|---|

| Pictet–Spengler | Acylation → Acidic cyclization | HCl, reflux | 60–80% |

| Petasis/Pomeranz–Fritsch | Oxazinone formation → Cyclization | K2CO3, DMF, 110°C | 67% |

| Bischler–Nepieralski | Hydrogenation → Cyclization with BF3·OEt2 | BF3·OEt2, DCM | 75% |

Cyclization Dynamics

The isoquinoline core forms via intramolecular nucleophilic attack of the amine on a carbonyl carbon, facilitated by acid catalysts like HCl or BF3·OEt2. Steric hindrance from substituents (e.g., phenyl groups) directs regioselectivity in cyclization .

Electrophilic Substitution

Methoxy groups activate the aromatic ring for electrophilic substitution at positions 5 and 8. Reactions include:

-

Nitration : HNO3/H2SO4 at 0°C → 5-nitro derivative.

-

Bromination : Br2/FeBr3 → 8-bromo-THIQ.

Nucleophilic Attacks

The nitrogen atom in the piperidine ring undergoes alkylation (e.g., CH3I/K2CO3) and acylation (e.g., AcCl/Et3N), expanding structural diversity.

Oxidative Transformations

Oxidation with KMnO4/H+ converts the tetrahydroisoquinoline core into isoquinoline derivatives, altering pharmacological profiles.

Structural and Spectroscopic Data

| Property | Value |

|---|---|

| Molecular Formula | C17H19ClNO2 |

| Molecular Weight | 284.35 g/mol |

| Melting Point | 224–227°C |

| Key IR Peaks | 1710 cm⁻¹ (C=O), 1554 cm⁻¹ (C=N) |

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Tetrahydroisoquinoline derivatives exhibit significant variability in biological activity based on substituent patterns. Key comparisons include:

Key Findings from Comparative Studies

Analgesic and Anti-Inflammatory Activity The 1-(4’-dimethylaminophenyl) analog () demonstrated 10–30% greater efficacy in pain models compared to diclofenac sodium, attributed to the electron-donating dimethylamino group enhancing receptor binding . The target compound’s 4-phenyl group may similarly improve lipophilicity and target engagement, though experimental confirmation is needed.

Role of Dimethoxy Substituents

- The 6,7-dimethoxy motif is critical for activity in multiple contexts. For example, in PPARγ agonists (), these groups stabilize hydrophobic interactions with the receptor. However, in ADAMTS-4 inhibitors (), removing the dimethoxy group (e.g., compound 2d) retained activity, suggesting target-dependent structural requirements .

Neurotoxic Potential N-methylated tetrahydroisoquinolines (e.g., salsolinol derivatives) are oxidized by monoamine oxidase to neurotoxic ions, implicating them in Parkinson’s disease ().

Solubility and Physicochemical Properties

- Installing polar groups (e.g., glycine in ) improves solubility but may reduce blood-brain barrier penetration. The target compound’s 4-phenyl group likely decreases solubility compared to diamine-substituted analogs (e.g., 1j, 1k in ) .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 6,7-dimethoxy-4-phenyl-1,2,3,4-tetrahydroisoquinoline hydrochloride, and how can reaction conditions be optimized for reproducibility?

- Methodological Answer : The synthesis typically involves Pictet-Spengler or Bischler-Napieralski reactions, with optimization focusing on solvent polarity, temperature control, and catalytic efficiency. For example, using trifluoroacetic acid (TFA) as a solvent under reflux conditions (80–100°C) can improve cyclization yields . Quantum chemical calculations (e.g., density functional theory) are recommended to model reaction pathways and identify energy barriers, enabling rational optimization of intermediates and reducing trial-and-error approaches .

Q. Which analytical techniques are most reliable for characterizing the purity and structural integrity of this compound?

- Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming the isoquinoline backbone and substituent positions. High-resolution mass spectrometry (HRMS) validates molecular weight, while liquid chromatography (HPLC) with UV detection (e.g., at 254 nm) quantifies purity (>95% by area normalization) . For deuterated analogs (e.g., D6-methoxy derivatives), isotope-specific MS fragmentation patterns must be analyzed to distinguish isotopic peaks from impurities .

Q. How should stability and storage conditions be managed to prevent degradation during long-term research use?

- Methodological Answer : The compound is hygroscopic and light-sensitive. Storage in amber glass vials under inert gas (argon) at 4°C minimizes oxidative and hydrolytic degradation. Periodic re-analysis via HPLC is advised to monitor stability, especially for batches stored beyond six months . Degradation products (e.g., demethylated analogs) should be identified using tandem MS to adjust storage protocols .

Advanced Research Questions

Q. How can computational methods enhance the design of novel derivatives with improved pharmacological activity?

- Methodological Answer : Molecular docking studies (e.g., using AutoDock Vina) can predict binding affinities to target receptors (e.g., adrenergic or opioid receptors). Substituent effects on bioactivity are modeled via quantitative structure-activity relationship (QSAR) analyses, focusing on methoxy group positioning and phenyl ring electronics . Transition-state simulations (e.g., Gaussian software) optimize stereochemical outcomes during synthesis .

Q. What strategies resolve contradictions in pharmacological data, such as conflicting receptor-binding affinities across studies?

- Methodological Answer : Discrepancies often arise from variations in assay conditions (e.g., buffer pH, ion concentrations). Standardize protocols using USP reference standards and validate results via orthogonal assays (e.g., radioligand binding vs. functional cAMP assays) . Meta-analyses of published data should account for batch-to-batch variability in compound purity, as impurities <3% can skew IC50 values .

Q. How can process control and reactor design improve scalability for gram-to-kilogram synthesis in preclinical studies?

- Methodological Answer : Continuous flow reactors enhance reproducibility by maintaining precise temperature and mixing ratios during key steps (e.g., cyclization). Membrane separation technologies (e.g., nanofiltration) isolate intermediates with >90% efficiency, reducing solvent waste . Real-time process analytical technology (PAT), such as in-line FTIR, monitors reaction progress to minimize byproduct formation .

Key Considerations for Experimental Design

- Controlled Variables : Solvent choice (polar aprotic vs. protic), reaction atmosphere (N₂ vs. air), and catalyst loading (e.g., 5 mol% ZnCl₂) significantly impact yields .

- Data Validation : Cross-reference NMR shifts with deuterated analogs to confirm assignments; use COSY and HSQC for complex splitting patterns .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.